2,4-Dimethylpent-2-enal
Description
4,4-Dimethylpent-2-enal (CAS: 22597-46-2) is an α,β-unsaturated aldehyde with the molecular formula C₇H₁₂O and a molar mass of 112.17 g/mol . Its IUPAC name is (E)-4,4-dimethylpent-2-enal, and its structural features include a conjugated enal system (C=O and C=C bonds) and two methyl groups at the 4-position of the pentene chain . The compound’s SMILES notation is CC(C)(C)/C=C/C=O, and its InChI key is JZJVARRPMMVFRQ-SNAWJCMRSA-N, confirming the trans (E) configuration of the double bond .
This aldehyde has been identified as a volatile organic compound (VOC) emitted by fungal species in the genus Armillaria (e.g., A. gallica and A. ostoyae), where it may play a role in ecological interactions or serve as a biomarker for detecting root rot in urban trees . Its detection via SPME-GC/MS platforms highlights its relevance in environmental monitoring .
Properties
IUPAC Name |
2,4-dimethylpent-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYOGGQDRXLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706127 | |
| Record name | 2,4-Dimethylpent-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188647-29-2 | |
| Record name | 2,4-Dimethylpent-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentan-2-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4-dimethylpentan-2-ol. This process uses metal catalysts such as copper or palladium and is conducted at high temperatures to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 2,4-dimethylpentan-2-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Addition: Bromine (Br₂), Hydrogen chloride (HCl)
Major Products Formed:
Oxidation: 2,4-Dimethylpentanoic acid
Reduction: 2,4-Dimethylpentan-2-ol
Addition: 2,4-Dibromo-2,4-dimethylpentane (with Br₂)
Scientific Research Applications
2,4-Dimethylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with some studies exploring its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor profile.
Mechanism of Action
The mechanism by which 2,4-Dimethylpent-2-enal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of a carboxylic acid. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Table 1: Key Properties of 4,4-Dimethylpent-2-enal and Related Aldehydes
Key Differences :
- Chain Length and Branching : 4,4-Dimethylpent-2-enal’s branched structure (two methyl groups at C4) distinguishes it from linear aldehydes like pent-2-enal or longer-chain analogs like 2-octen-1-al. This branching may enhance its volatility or stability compared to unbranched analogs .
- Ecological Role : Unlike 2-octen-1-al (a common fungal VOC), 4,4-dimethylpent-2-enal is specifically associated with Armillaria species, suggesting genus-specific biosynthetic pathways .
Functional Group Comparisons
α,β-Unsaturated Aldehydes
These compounds are reactive due to conjugation between the carbonyl and double bond.
Terpenoids and Sesquiterpenes
Unlike terpenes, which are often biosynthesized via mevalonate pathways, enals like 4,4-dimethylpent-2-enal may derive from lipid oxidation or specialized aldehyde synthases .
Environmental Detection
4,4-Dimethylpent-2-enal has been proposed as a diagnostic marker for Armillaria-induced root rot in urban trees, detectable via e-nose and SPME-GC/MS . Its emission correlates with fungal activity under stress conditions (e.g., soil compaction), offering a non-invasive monitoring tool .
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